Bienvenue dans la boutique en ligne BenchChem!

trans-PX20606

FXR agonism nuclear receptor pharmacology FRET assay

trans-PX20606 is a non-steroidal FXR agonist with sub-100 nM potency (EC50 32-34 nM), outperforming obeticholic acid by 3-fold. Consistent activity across FRET and M1H assays makes it an ideal positive control. Unique HDL2-lowering profile and validated in vivo efficacy in cirrhotic models differentiate it for advanced fibrosis and lipoprotein research.

Molecular Formula C29H22Cl3NO4
Molecular Weight 554.8 g/mol
Cat. No. B1494565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-PX20606
Molecular FormulaC29H22Cl3NO4
Molecular Weight554.8 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl
InChIInChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m0/s1
InChIKeyXBUXXJUEBFDQHD-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-PX20606 (trans-PX-102) FXR Agonist: A Non-Steroidal Farnesoid X Receptor Modulator with Defined In Vitro Potency


trans-PX20606 (also known as trans-PX-102, CAS 1268244-85-4) is a non-steroidal farnesoid X receptor (FXR) agonist that belongs to the isoxazole-containing class of nuclear receptor ligands [1]. It is the trans racemate of the clinical development compound PX-102 and has been characterized as a potent FXR activator with EC50 values of 32 nM and 34 nM in FRET and M1H assays, respectively [1]. As a fully synthetic, orally active molecule, trans-PX20606 serves as a key reference compound for understanding the structure-activity relationships that differentiate non-steroidal FXR agonists from steroidal counterparts such as obeticholic acid [2].

Why Generic Substitution of trans-PX20606 with Other FXR Agonists Is Not Recommended for Rigorous Research


FXR agonists exhibit substantial heterogeneity in potency, chemical scaffold, ADME properties, and tissue-specific gene regulation profiles. trans-PX20606 is a non-steroidal isoxazole-based compound, whereas clinically approved FXR agonists like obeticholic acid are steroidal bile acid derivatives [1]. Even among non-steroidal agonists, linker chemistry and stereochemistry profoundly impact receptor activation efficacy and downstream biological outcomes [2]. Consequently, interchanging trans-PX20606 with another FXR agonist without verifying equivalent quantitative performance in the specific assay system of interest can lead to irreproducible results or misinterpretation of pharmacological mechanisms.

Quantitative Differentiation of trans-PX20606: Head-to-Head and Cross-Study Comparisons with Obeticholic Acid and GW4064


trans-PX20606 Demonstrates 3-Fold Higher Potency than Obeticholic Acid in FXR FRET Assays

In a fluorescence resonance energy transfer (FRET)-based FXR activation assay, trans-PX20606 (as the trans racemate) exhibits an EC50 of 32 nM . This represents a 3.1-fold greater potency compared to the steroidal FXR agonist obeticholic acid (OCA, INT-747), which has a reported EC50 of 99 nM in similar FXR activation assays .

FXR agonism nuclear receptor pharmacology FRET assay

trans-PX20606 Maintains 2.9-Fold Superior Potency Over OCA in M1H Cell-Based Assay

In a cell-based M1H reporter gene assay, trans-PX20606 demonstrated an EC50 of 34 nM for FXR activation . This potency advantage is consistent across assay platforms, with trans-PX20606 showing a 2.9-fold improvement over obeticholic acid's 99 nM EC50 .

FXR agonism cell-based assay M1H reporter

trans-PX20606 Selectively Lowers HDL2 Cholesterol While Sparing HDL3 and ApoAI in Non-Human Primates

In normolipidemic cynomolgus monkeys, oral administration of PX20606 (the active pharmaceutical ingredient corresponding to trans-PX20606) specifically reduced cholesterol content in the HDL2 subfraction without affecting HDL3 cholesterol or apolipoprotein A-I (ApoAI) levels [1]. In contrast, the FXR agonist 6-ECDCA (obeticholic acid) did not exhibit this HDL2-specific effect under comparable conditions [1]. Other FXR agonists tested, including FXR-450 and GW4064, showed limited plasma cholesterol lowering activity overall in mouse models [1].

lipoprotein metabolism HDL subfractions cholesterol efflux

trans-PX20606 Reduces Portal Pressure by 22% in Cirrhotic Rat Model After 14-Week Treatment

In a carbon tetrachloride (CCl4)-induced cirrhotic rat model, 14-week oral treatment with PX20606 (10 mg/kg) decreased portal pressure by 22% relative to vehicle controls (p=0.001) [1]. Short-term 3-day treatment also reduced portal pressure by 14% (p=0.041), indicating that both acute hemodynamic and chronic anti-fibrotic mechanisms contribute to efficacy [1]. While obeticholic acid was included as a comparator in the same study, quantitative portal pressure data for OCA were not reported in the abstract, precluding direct head-to-head comparison for this endpoint.

portal hypertension liver fibrosis cirrhosis

Optimal Research and Industrial Application Scenarios for trans-PX20606 Based on Quantified Differentiation


High-Potency FXR Activation in Biochemical and Cell-Based Screening Cascades

When a screening cascade requires a reference FXR agonist with sub-100 nM potency and assay-independent performance, trans-PX20606 (EC50 32–34 nM) provides a 3-fold potency advantage over obeticholic acid (EC50 99 nM) . Its consistent activity across FRET and M1H assays makes it an ideal positive control for high-throughput FXR activation studies, reducing the risk of false negatives due to insufficient agonist concentration .

Investigating FXR-Mediated Regulation of HDL Subfraction Metabolism

For studies focused on the differential regulation of HDL subclasses, trans-PX20606 is uniquely suited due to its ability to lower HDL2 cholesterol while sparing HDL3 and ApoAI in non-human primates [1]. This property distinguishes it from obeticholic acid and GW4064, enabling researchers to dissect FXR-dependent effects on specific lipoprotein particles without confounding reductions in cardioprotective HDL components [1].

Preclinical Modeling of Portal Hypertension and Liver Fibrosis

trans-PX20606 has been extensively characterized in the CCl4-induced cirrhotic rat model, where 14-week treatment reduced portal pressure by 22% and decreased hepatic fibrosis markers by over 40% [2]. This well-validated in vivo pharmacology supports its use as a reference standard for evaluating novel anti-fibrotic or portal pressure-lowering interventions targeting FXR [2].

Structure-Activity Relationship Studies of Non-Steroidal FXR Agonists

As a representative of the isoxazole class with a cyclopropyl linker, trans-PX20606 serves as a key benchmark in SAR campaigns aimed at optimizing ADME properties of non-steroidal FXR agonists [3]. Its defined stereochemistry (trans racemate) and published pharmacological profile provide a solid foundation for comparing new analogs in terms of potency, selectivity, and in vivo efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-PX20606

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.